4-carbamoyl-2,6-dichlorobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1415124-89-8 |
|---|---|
Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
4-carbamoyl-2,6-dichlorobenzoic acid |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
GZEFMEJEXQAEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-carbamoyl-2,6-dichlorobenzoic acid chemical structure and properties
An In-depth Technical Guide to 4-carbamoyl-2,6-dichlorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a specialized chemical compound of interest to researchers and professionals in drug development. As specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a scientifically grounded perspective. The guide covers the compound's molecular structure, predicted physicochemical properties, a proposed multi-step synthesis protocol, potential applications in medicinal chemistry, and essential safety and handling procedures. The insights herein are based on an analysis of its core components: the 2,6-dichlorobenzoic acid scaffold and the 4-position carbamoyl moiety, both of which are significant in pharmacologically active molecules.
Section 1: Molecular Identity and Structure
This compound is a derivative of benzoic acid featuring two chlorine atoms flanking the carboxylic acid group and a carbamoyl group (amide) at the para position. This substitution pattern dictates its chemical reactivity and potential biological interactions.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅Cl₂NO₃
-
Molecular Weight: 234.04 g/mol
-
CAS Number: Not assigned.
The structure combines the steric hindrance and electronic effects of the ortho-chlorine atoms with the hydrogen bonding capabilities of the carbamoyl and carboxylic acid groups.
Caption: Chemical structure of this compound.
Section 2: Physicochemical Properties (Predicted and Inferred)
The properties of this compound are predicted based on its structure and data from analogous compounds, primarily 2,6-dichlorobenzoic acid.[1][2][3][4] The presence of the polar carbamoyl group is expected to increase the melting point and decrease solubility in nonpolar solvents compared to the parent 2,6-dichlorobenzoic acid.
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₈H₅Cl₂NO₃ | Calculated |
| Molecular Weight | 234.04 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[1] |
| Melting Point | >150 °C (decomposes) | Estimated to be higher than 2,6-dichlorobenzoic acid (139-145 °C) due to the additional amide group allowing for more extensive hydrogen bonding.[2][5][6] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid and carbamoyl groups enhance polarity.[7][8] |
| pKa | ~1.5 - 2.0 (for carboxylic acid) | The two ortho-chlorine atoms are strongly electron-withdrawing, increasing the acidity of the carboxylic acid, similar to 2,6-dichlorobenzoic acid (pKa ~1.69).[1] |
Section 3: Proposed Synthesis Protocol
A plausible synthetic route for this compound, starting from the commercially available 2,6-dichloro-4-nitrotoluene, is outlined below. This pathway is designed to control the introduction of functional groups based on their directing effects and chemical compatibility.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology
-
Step 1: Oxidation of 2,6-Dichloro-4-nitrotoluene to 2,6-Dichloro-4-nitrobenzoic Acid
-
Rationale: The methyl group is oxidized to a carboxylic acid. This is a standard transformation.
-
Protocol:
-
Suspend 2,6-dichloro-4-nitrotoluene in an aqueous solution of sodium carbonate.
-
Heat the mixture to reflux (~80-90°C).
-
Slowly add a solution of potassium permanganate (KMnO₄) portion-wise, maintaining the reflux. The reaction is exothermic.
-
After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
-
Step 2: Reduction of 2,6-Dichloro-4-nitrobenzoic Acid to 4-Amino-2,6-dichlorobenzoic Acid
-
Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the next step.
-
Protocol:
-
Dissolve 2,6-dichloro-4-nitrobenzoic acid in ethanol.
-
Add iron powder and concentrated HCl.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and filter to remove iron salts.
-
Evaporate the solvent and purify the product, likely by recrystallization.
-
-
-
Step 3: Conversion of 4-Amino-2,6-dichlorobenzoic Acid to 4-Cyano-2,6-dichlorobenzoic Acid (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
-
Protocol:
-
Dissolve 4-amino-2,6-dichlorobenzoic acid in aqueous HCl and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the mixture to precipitate the product, which can then be filtered, washed, and dried.
-
-
-
Step 4: Partial Hydrolysis of 4-Cyano-2,6-dichlorobenzoic Acid to this compound
-
Rationale: Controlled acidic hydrolysis of a nitrile can yield an amide. Harsh conditions would lead to the carboxylic acid.
-
Protocol:
-
Carefully add 4-cyano-2,6-dichlorobenzoic acid to cold, concentrated sulfuric acid.
-
Gently heat the mixture (e.g., to 50-60°C) for a specific duration, carefully monitoring the reaction by TLC to maximize amide formation and minimize hydrolysis to the di-acid.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acid, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.
-
-
Section 4: Potential Applications in Drug Discovery
The chemical structure of this compound contains moieties that are prevalent in many pharmacologically active compounds, suggesting its potential as a scaffold or intermediate in drug design.
-
Benzamide Moiety: The benzamide structure is a recognized pharmacophore present in a wide array of therapeutic agents, including antiemetics, antipsychotics, and gastroprokinetic agents.[9][10] Benzamide derivatives are known to exhibit diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13] The carbamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Dichlorinated Aromatic Ring: The presence of two chlorine atoms significantly alters the electronic properties and lipophilicity of the molecule. This can enhance binding affinity to target proteins and improve pharmacokinetic properties like membrane permeability and resistance to metabolic degradation.[14] For instance, 2,6-dichlorobenzamide is a known metabolite of the herbicide dichlobenil and has been studied for its biological interactions.[15][16]
-
Potential Therapeutic Targets: Given the functionalities present, this molecule could be explored as a building block for inhibitors of enzymes such as carbonic anhydrases or acetylcholinesterase, where sulfonamide and benzamide scaffolds have shown promise.[12] It could also be investigated in areas where substituted benzoic acids have shown activity, such as in the development of novel antimicrobial or disinfectant agents.[17]
Section 5: Safety and Handling
While specific toxicity data for this compound is unavailable, a conservative approach to handling should be adopted based on the known hazards of its structural analogs, such as dichlorobenzoic acids.[18][19][20][21]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[20]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust respirator or equivalent should be worn.[19]
-
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[21]
-
In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[21]
-
If inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[21]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
-
-
Storage and Handling:
References
-
J&K Scientific. (n.d.). 2,6-Dichlorobenzoic acid, 98% | 50-30-6. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009*. Retrieved from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 8(11), 1-15*. Retrieved from [Link]
-
Tugrak Sakarya, M., et al. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1883-1891. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US1972142A - Process for the production of carboxylic acid amides.
-
PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
-
Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 2,6 Dichloro Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]
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Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-47. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dichlorobenzoic acid, 99%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,6-dichloro- Phase change data. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
-
Semantic Scholar. (1997). Synthesis and properties of carbamoyl derivatives of photolabile benzoins. Retrieved from [Link]
-
ResearchGate. (2020). A comparative theoretical study on the biological activity, chemical reactivity, and coordination ability of dichloro-substituted (1,3-thiazol-2-yl)acetamides. Retrieved from [Link]
-
PubChem. (n.d.). Dichlobenil. Retrieved from [Link]
-
National Institutes of Health. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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chemistNATE. (2012, December 1). Adding Carbons to Benzene (Friedel-Crafts Acylation). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Enantioselective methodologies using N-carbamoyl-imines. Retrieved from [Link]
-
National Institutes of Health. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Retrieved from [Link]
-
ResearchGate. (2022). Study of Carbamoyl Fluoride: Synthesis, Properties and Applications. Retrieved from [Link]
-
Reddit. (2019). Method for adding a 2˚ amine to a benzene ring. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
ResearchGate. (2015). 2,6-Dichlorobenzamide (BAM) herbicide mineralisation by Aminobacter sp MSH1 during starvation depends on a subpopulation of intact cells maintaining vital membrane functions. Retrieved from [Link]
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4-carbamoyl-2,6-dichlorobenzoic acid molecular weight and formula
Content Type: In-Depth Technical Guide Subject: Physicochemical Characterization, Synthesis, and Analytical Methodologies Target Audience: Medicinal Chemists, Process Development Scientists, and QC Researchers
Molecular Identity & Physicochemical Core[1]
4-carbamoyl-2,6-dichlorobenzoic acid is a highly functionalized aromatic building block characterized by a unique steric and electronic environment. The presence of chlorine atoms at the 2 and 6 positions (ortho to the carboxylic acid) creates a "steric clamp," significantly influencing the reactivity of the C1-carboxyl group compared to the C4-carbamoyl moiety.
Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Alternative Names | 3,5-dichloro-4-carboxybenzamide; 4-(aminocarbonyl)-2,6-dichlorobenzoic acid |
| CAS Registry Number | 1415124-89-8 |
| Molecular Formula | C₈H₅Cl₂NO₃ |
| Molecular Weight | 234.04 g/mol |
| Exact Mass | 232.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (acidic pH) |
| pKa (Predicted) | ~2.0–2.5 (Carboxyl), ~14 (Amide) |
Structural Analysis (Sterics & Electronics)
The molecule exhibits significant ortho-effect driven by the 2,6-dichloro substitution.
-
Steric Inhibition of Resonance: The bulky chlorine atoms force the C1-carboxylic acid group out of planarity with the benzene ring. This reduces conjugation but increases the acidity of the proton due to the inductive electron-withdrawing effect of the halogens.
-
Regioselectivity: The C4-carbamoyl group is relatively unhindered. In synthetic applications involving nucleophilic attack, the C4 position is accessible, while the C1 position is shielded. This difference allows for highly selective transformations (e.g., esterification of the C1 acid requires forcing conditions or specific catalysts).
Synthetic Pathways
Primary Route: Nitrile Hydrolysis
This method leverages the distinct reactivity of the nitrile group at the C4 position. The steric bulk at C2/C6 protects the C1-carboxyl from decarboxylation or side reactions during the hydrolysis of the C4-nitrile.
-
Precursor: 4-cyano-2,6-dichlorobenzoic acid.
-
Reagents: Hydrogen Peroxide (
), Potassium Carbonate ( ), DMSO. -
Mechanism: The Radziszewski reaction conditions allow for the hydration of the nitrile to the amide without over-hydrolysis to the di-acid.
Alternative Route: Desymmetrization
For labs starting from 2,6-dichloroterephthalic acid , a selective mono-amidation is possible but requires careful control.
-
Step 1: Activation of the less hindered C4-carboxyl group using 1 equivalent of thionyl chloride (
) or oxalyl chloride. The C1-carboxyl is protected by the ortho-chlorines. -
Step 2: Aminolysis with aqueous ammonia (
).
Synthesis Workflow Diagram
Analytical Characterization & Quality Control
Trustworthiness in data comes from self-validating protocols. The following HPLC method is designed to separate the target from its likely impurities: the starting nitrile (4-cyano-2,6-dichlorobenzoic acid) and the over-hydrolyzed byproduct (2,6-dichloroterephthalic acid).
HPLC Method Protocol
Objective: Quantify purity >98% and detect process-related impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the carboxylic acid, ensuring sharp peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
T=0 min: 95% A / 5% B
-
T=15 min: 40% A / 60% B
-
T=20 min: 5% A / 95% B (Column Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (optimal for chlorinated benzenes) and 254 nm.
-
Temperature: 30°C.
System Suitability Criteria:
-
Resolution (
): > 2.0 between the Product peak and the Nitrile impurity. -
Tailing Factor: < 1.5 (Critical due to the free carboxylic acid; ensure Mobile Phase A is sufficiently acidic).
Spectroscopic Profile (Expected)
-
¹H NMR (DMSO-d₆):
- 13.5 ppm (broad s, 1H, -COOH ).
- 8.1 ppm (s, 1H, -CONH _a).
- 7.9 ppm (s, 2H, Ar-H at C3, C5). Note: Singlet due to symmetry.
- 7.6 ppm (s, 1H, -CONH _b).
-
MS (ESI-): m/z 232 [M-H]⁻ (Characteristic isotope pattern for
: 9:6:1 ratio for M, M+2, M+4).
Analytical Logic Diagram
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the free acid can catalyze degradation if exposed to moisture and heat over prolonged periods.
-
Safety: The compound is a halogenated benzoic acid derivative. Standard PPE (gloves, goggles, fume hood) is mandatory. It is likely an irritant to eyes and the respiratory system (H319, H335).[1][2][3][4][5]
References
-
PubChem. (2025).[1][2][4][6][7] Compound Summary: 3,5-dichloro-4-carboxybenzamide (Synonym). National Library of Medicine. Retrieved from [Link]
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Halogenated Benzoic Acids. Retrieved from [Link]
Sources
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Solubility Profiling of 4-Carbamoyl-2,6-dichlorobenzoic Acid: A Technical Framework
Topic: Strategic Solubility Characterization of 4-Carbamoyl-2,6-dichlorobenzoic Acid Content Type: Technical Whitepaper & Process Guide Audience: Process Chemists, Formulation Scientists, and R&D Leads.
Executive Summary
This compound (CAS: 1415124-89-8, often referred to as Intermediate 30 in kinase inhibitor synthesis) represents a challenging class of pharmaceutical and agrochemical intermediates. Its structure combines a polar, ionizable carboxylic acid tail with a rigid, hydrogen-bond-donating amide head, all constrained by a sterically hindered 2,6-dichloro aromatic core.
Unlike simple benzoic acids, the presence of the p-carbamoyl group significantly increases the crystal lattice energy, often rendering standard solubility data for 2,6-dichlorobenzoic acid insufficient for process design. This guide outlines the physicochemical behavior of this molecule, provides a predicted solubility landscape based on structural analogs, and details a self-validating protocol for generating precise solubility curves required for recrystallization and formulation.
Molecular Architecture & Solvation Physics
To understand the solubility behavior of this compound, we must deconstruct the competing intermolecular forces:
-
The 2,6-Dichloro "Shield": The chlorine atoms at the ortho positions create significant steric bulk. This forces the carboxylic acid group out of planarity with the benzene ring, reducing conjugation but also shielding the carbonyl oxygen from solvation. This typically increases lipophilicity compared to unsubstituted benzoic acid.
-
The 4-Carbamoyl "Anchor": The amide group at the para position acts as a strong hydrogen bond donor/acceptor. In the solid state, this facilitates the formation of robust intermolecular H-bond networks (dimers or tapes), leading to a high melting point and high lattice energy (
). -
Solvation Consequence: For dissolution to occur, the solvent must overcome this high lattice energy.
-
Protic Solvents (Alcohols): Effective due to H-bond capability, but limited by the lipophilic chlorinated core.
-
Polar Aprotic (DMSO/DMF): Highly effective as they disrupt the amide-amide H-bonds without requiring proton donation.
-
Non-Polar (Hexane/DCM): Ineffective (Anti-solvents).
-
Predicted Solubility Landscape
Note: Due to the proprietary nature of specific polymorphs, exact values vary. The following classification is derived from structural analogs (e.g., 2,6-dichlorobenzoic acid and terephthalamic acid).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Dipolar interactions disrupt amide H-bonds; excellent solvation of the aromatic core. |
| Short-Chain Alcohols | Methanol, Ethanol | Moderate (20–60 mg/mL) | Amphiphilic nature matches the molecule; solubility is highly temperature-dependent (steep curve). |
| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate | Good interaction with the aromatic core, but poor disruption of the amide crystal lattice. |
| Chlorinated | Dichloromethane, Chloroform | Low (<5 mg/mL) | Lack of H-bonding capability to solvate the carbamoyl group. |
| Aqueous (Acidic) | Water (pH < 2) | Insoluble | Molecule exists in non-ionized form; hydrophobic effect dominates. |
| Aqueous (Basic) | Water (pH > 8) | High | Deprotonation of COOH ( |
Visualization: Solvation & Process Logic
The following diagram illustrates the decision logic for solvent selection based on the molecular interactions described above.
Caption: Decision matrix for solvent selection. Green paths indicate viable dissolution strategies; red dashed line indicates anti-solvent use.
Experimental Protocol: Determination of Equilibrium Solubility
Since literature values for this specific intermediate are scarce, researchers must generate their own solubility curves to ensure process accuracy. The Static Equilibrium Method is the gold standard.
Phase 1: Preparation
-
Excess Solute: Add this compound in excess to the solvent (approx. 20% more than the estimated saturation point) in a jacketed glass vessel.
-
Temperature Control: Connect the vessel to a circulating water bath thermostat (Accuracy ± 0.05 K).
-
Agitation: Stir continuously using a magnetic stirrer (approx. 400 rpm) to ensure mass transfer without grinding the crystals.
Phase 2: Equilibration
-
Time Course: Allow the system to equilibrate for 24 hours at the target temperature.
-
Verification: Take samples at 24h and 48h. If the concentration deviates by < 2%, equilibrium is reached.
Phase 3: Sampling & Analysis (HPLC Method)
-
Filtration: Stop stirring and allow solids to settle for 10 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent temperature drop during filtration).
-
Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.
-
Quantification: Inject into HPLC.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 60:40 Water (0.1% H3PO4) : Acetonitrile.
-
Detection: UV at 230 nm (Amide/Benzene absorption).
-
Thermodynamic Modeling
To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This model is widely accepted for benzoic acid derivatives.
Where:
- = Mole fraction solubility.
- = Absolute temperature (Kelvin).
- = Empirical constants derived from regression analysis.
Thermodynamic Parameters:
Once
-
Interpretation: Dissolution is likely endothermic (
), meaning solubility increases with temperature. If is very high, the solubility curve will be steep, making the solvent ideal for cooling crystallization.
Process Application: Purification Strategy
Based on the solubility profile, the following purification method is recommended for removing impurities (such as unreacted 3,5-dichloro-4-carboxybenzamide precursors or isomers).
Recommended Workflow: Acid-Base Swing
This method leverages the pH-dependent solubility of the carboxylic acid.
-
Dissolution: Dissolve the crude solid in 1M NaOH (aq). The compound forms a soluble sodium salt.
-
Filtration: Filter the alkaline solution to remove non-acidic impurities (e.g., decarboxylated byproducts).
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH reaches ~1-2.
-
Isolation: The this compound will precipitate as a white solid. Filter and wash with cold water.
Alternative: Recrystallization
For higher purity (polymorph control):
-
Solvent System: Ethanol/Water (80:20 v/v).
-
Procedure: Dissolve at reflux (approx. 75°C). Cool slowly to 5°C. The presence of water reduces the solubility of the lipophilic interactions, acting as a co-antisolvent to improve yield.
References
-
Synthesis & Intermediates
-
Patent: "Heterocyclic compounds as protein kinase inhibitors." WO2012160464A1. (Identifies the compound as Intermediate 30).
-
- Analytical Methodology: Sha, F., et al. "Solubility and Thermodynamic Analysis of 2-Chloro-4-nitrobenzoic Acid in Different Solvents." Journal of Chemical & Engineering Data, 2014. (Provides the standard protocol for substituted benzoic acids).
-
Structural Analogs
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 3. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 4. WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Carbamoyl-2,6-dichlorobenzoic Acid
Introduction & Scientific Context
4-Carbamoyl-2,6-dichlorobenzoic acid is a critical functionalized intermediate often encountered in the synthesis of bioactive pharmacophores (e.g., JAK inhibitors) and agrochemicals. Structurally, the molecule presents a unique chromatographic challenge:
-
Amphiphilic Nature: It possesses a highly polar amide group at the C4 position and an ionizable carboxylic acid at C1.
-
Steric & Electronic Effects: The 2,6-dichloro substitution exerts a strong electron-withdrawing effect, significantly lowering the pKa of the benzoic acid moiety (estimated pKa < 2.0) compared to unsubstituted benzoic acid. Furthermore, the ortho-chlorines create steric hindrance around the carboxyl group.
Why this method matters: Standard RP-HPLC methods for benzoic acids often fail for this analyte due to its low pKa. If the mobile phase pH is not sufficiently acidic, the molecule exists primarily in its ionized (carboxylate) form, leading to poor retention (elution in the void volume) and peak tailing due to secondary silanol interactions. This protocol utilizes a pH-controlled ion-suppression strategy to ensure robust retention and peak symmetry.
Method Development Strategy (Expertise & Logic)
Column Selection: The "Steric Protection" Approach
While a standard C18 column is sufficient, the low pKa of the analyte requires an acidic mobile phase (pH ~2.0). We select a column with sterically protected silanes or a polar-embedded group .
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.
-
Reasoning: These columns resist hydrolysis at low pH and reduce peak tailing caused by the interaction of the polar amide group with free silanols.
Mobile Phase Chemistry: Controlling Ionization
To retain this compound, we must shift the equilibrium toward the neutral (protonated) form.
-
Buffer: 20 mM Potassium Phosphate (pH 2.0 - 2.5).
-
Why: A simple 0.1% Formic Acid (pH ~2.7) might be insufficient to fully suppress ionization given the electron-withdrawing chlorines. Phosphate provides higher buffering capacity at pH 2.0.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes with chlorinated aromatics.
Detailed Experimental Protocol
Instrumentation & Conditions[1][2]
| Parameter | Specification |
| HPLC System | Quaternary Gradient LC with PDA/UV Detector |
| Column | C18, 150 mm × 4.6 mm, 3.5 µm (e.g., ZORBAX Eclipse Plus) |
| Column Temp | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 220 nm (Primary), 254 nm (Secondary) |
| Run Time | 15 Minutes |
Reagents & Preparation[3]
Reagents:
-
Acetonitrile (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate (
) -
Phosphoric Acid (85%)
-
Water (Milli-Q / HPLC Grade)[1]
Mobile Phase Preparation:
-
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL of water (20 mM). Adjust pH to 2.2 ± 0.1 using Phosphoric Acid. Filter through 0.22 µm nylon filter. -
Mobile Phase B: 100% Acetonitrile.
Diluent:
-
Water:Acetonitrile (80:20 v/v). Note: High organic content in diluent may cause peak distortion for early eluting polar peaks; keep organic low.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | Stop |
Sample Preparation
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, and make up to volume with water (Concentration: 1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using the Diluent .
-
Sample Matrix (e.g., Reaction Mix): Filter sample through 0.22 µm PTFE syringe filter. Dilute to approx. 50 µg/mL with Diluent.
Visualization: Method Logic & Workflow
The following diagrams illustrate the chemical logic behind the separation and the operational workflow.
Caption: Operational workflow integrating chemical retention mechanisms.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must meet these System Suitability criteria before every run.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 6.0 - 8.0 min | Ensures separation from void (polar impurities) and late eluters. |
| Tailing Factor ( | < 1.5 | Critical for benzoic acid derivatives; indicates successful pH control. |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency. |
| Resolution ( | > 2.0 | Between analyte and nearest impurity (e.g., des-carbamoyl analog). |
| % RSD (n=5) | < 1.0% | Verifies injector and pump precision. |
Linearity & Range
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Correlation Coefficient (
): 0.999.
Limit of Detection (LOD)
-
Estimated at 0.05 µg/mL (Signal-to-Noise ratio 3:1) due to the strong absorbance of the benzene ring at 220 nm.
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary silanol interactions or partial ionization of the carboxyl group.
-
Solution: Lower the buffer pH to 2.0. Ensure the column is "End-capped". Increase buffer concentration to 50 mM.
Issue 2: Retention Time Drift
-
Cause: pH instability in the aqueous mobile phase.
-
Solution: Use a Phosphate buffer (high capacity) rather than Formic acid (volatile/low capacity). Verify pH meter calibration.
Issue 3: Split Peak
-
Cause: Sample diluent is too strong (too much ACN).
-
Solution: Match sample diluent to initial mobile phase conditions (95% Water / 5% ACN).
References
-
BenchChem. (n.d.). This compound Product Information. Retrieved from
-
Sielc Technologies. (2018). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from
-
PubChem. (n.d.). Compound Summary: 2,6-Dichlorobenzoic acid (pKa Reference). Retrieved from
Sources
Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of Zoxamide Metabolite RH-149736 in Agricultural Matrices
Introduction
Zoxamide is a widely used benzamide fungicide effective against Oomycete pathogens on a variety of crops. Regulatory bodies and food safety monitoring programs necessitate robust analytical methods for the detection and quantification of not only the parent compound but also its significant metabolites. One such metabolite, RH-149736, chemically identified as 3,5-dichloro-4-hydroxymethylbenzamide, is of growing interest. Its analysis is crucial for a comprehensive understanding of the environmental fate and toxicological profile of Zoxamide.
This application note presents a detailed, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of RH-149736 in complex agricultural matrices. The protocol is designed for researchers, scientists, and professionals in drug development and food safety, providing a comprehensive guide from sample preparation to data acquisition and analysis. The methodologies described herein are grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of the target analyte and its parent compound is fundamental to developing a robust analytical method.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Zoxamide | 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide | C₁₄H₁₆Cl₃NO₂ | 336.64 |
| RH-149736 | 3,5-dichloro-4-hydroxymethylbenzamide | C₈H₇Cl₂NO₂ | 220.05 |
Note: The molecular weight of RH-149736 has been cited as approximately 206.02 g/mol in some sources[1], however, calculation based on the chemical formula C₈H₇Cl₂NO₂ yields 220.05 g/mol . For the purpose of this application note, the calculated molecular weight will be used for determining the precursor ion.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, illustrating the key stages from sample receipt to final data analysis.
Caption: Experimental workflow for RH-149736 analysis.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in food matrices.[2][3][4] This protocol has been optimized for the efficient extraction and cleanup of RH-149736 from a representative agricultural matrix (e.g., leafy greens).
Rationale: The use of acetonitrile as the extraction solvent provides excellent partitioning for a broad range of pesticides and their metabolites. The addition of buffering salts (citrate buffer) helps to maintain a stable pH, which is crucial for the recovery of pH-sensitive analytes. The subsequent dispersive solid-phase extraction (d-SPE) step with Primary Secondary Amine (PSA) effectively removes interfering matrix components such as organic acids, sugars, and fatty acids, leading to a cleaner extract and minimizing matrix effects during LC-MS/MS analysis.
Step-by-Step Protocol:
-
Homogenization: Homogenize a representative 100-200 g sample of the agricultural commodity using a high-speed blender until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard solution.
-
Add the contents of a commercially available citrate buffer extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The following parameters have been developed for the sensitive and selective analysis of Zoxamide and its metabolite RH-149736. The MRM transitions for RH-149736 are proposed based on the predictable fragmentation of benzamide structures, which commonly involves cleavage of the amide bond.[5] It is strongly recommended that these transitions be optimized in the user's own laboratory and instrument for best performance.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, ≤ 2.1 mm i.d., ≤ 100 mm length, ≤ 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Rationale: A C18 column is a robust choice for the separation of moderately polar compounds like Zoxamide and RH-149736. The use of formic acid and ammonium formate in the mobile phase aids in the protonation of the analytes, which is essential for positive mode electrospray ionization, and also improves chromatographic peak shape. A gradient elution is employed to ensure adequate separation from matrix components and to elute both the parent compound and its more polar metabolite within a reasonable timeframe.
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Rationale: Positive mode ESI is selected as benzamides are readily protonated. The source and desolvation temperatures, along with gas flows, are optimized to ensure efficient desolvation of the LC eluent and ionization of the target analytes, thereby maximizing signal intensity.
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Zoxamide | 336.0 | 187.1 | 20 | 159.0 | 35 |
| RH-149736 | 220.0 | 185.0 | 15 | 157.0 | 25 |
Rationale for Proposed RH-149736 Transitions: The precursor ion for RH-149736 is selected as the [M+H]⁺ adduct of its molecular weight (220.05). The proposed primary product ion at m/z 185.0 corresponds to the neutral loss of the amine group and a hydrogen atom (-NH₃), a common fragmentation pathway for benzamides. The qualifier ion at m/z 157.0 is proposed to result from the subsequent loss of carbon monoxide (-CO) from the m/z 185.0 fragment. Collision energies should be optimized for the specific instrument being used to maximize the abundance of these product ions.
Data Analysis and Quantification
Quantification is performed using a calibration curve prepared in a blank matrix extract to compensate for any matrix effects. A linear regression with a weighting factor of 1/x is typically used. The concentration of RH-149736 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS/MS method for the determination of the Zoxamide metabolite RH-149736 in agricultural matrices. The detailed sample preparation protocol based on the QuEChERS methodology ensures effective extraction and cleanup, while the optimized LC-MS/MS parameters offer high sensitivity and selectivity. The proposed MRM transitions for RH-149736, based on established fragmentation patterns of similar chemical structures, provide a strong starting point for method development and validation. This method is a valuable tool for researchers, regulatory agencies, and food safety professionals involved in the monitoring of pesticide residues.
References
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
MARDI. (2011). Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. Retrieved from [Link]
-
QuEChERS.com. Home. Retrieved from [Link]
-
MDPI. (2025, November 11). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Retrieved from [Link]
-
NIST. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]
-
Chemicalbridge. 3,5-Dichloro-4-(hydroxymethyl)benzamide. Retrieved from [Link]
-
Agilent Technologies. (2012, April 11). LC/MS/MS of Fungicides and Metabolites in Apple Juice with Agilent Bond Elut Plexa and Poroshell 120. Retrieved from [Link]
-
ResearchGate. LC-MS/MS parameters for fluopyram metabolite-fluopyram benzamide. Retrieved from [Link]
-
PubChem. 3,5-Dichloro-4-(hydroxymethyl)benzoic acid. Retrieved from [Link]
-
Waters. LC-MS Analysis of Common Fungicide Residues. Retrieved from [Link]
-
PubMed. Determination of carbendazim, thiophanate, thiophanate-methyl and benomyl residues in agricultural products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
EPA. 3,5-Dichloro-N-(1,1-dimethylethyl)benzamide Properties. Retrieved from [Link]
-
Cheméo. Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- (CAS 1154-59-2). Retrieved from [Link]
-
PubMed. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
NIST. 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
-
CAS Common Chemistry. N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. Retrieved from [Link]
-
ResearchGate. GC-MS analysis of dichlobenil and its metabolites in groundwater. Retrieved from [Link]
-
PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]
-
ResearchGate. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
BindingDB. BDBM616273 3,5-dichloro-4-hydroxy-N-(3-(2- morpholinobenzyl)-4-oxo-3,4- dihydroquinazolin-5- yl)benzamide::US20230278981, Example 84. Retrieved from [Link]
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
-
SpringerLink. (2024, May 14). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Retrieved from [Link]
Sources
Extraction of 4-carbamoyl-2,6-dichlorobenzoic acid from soil samples
An Application Note and Protocol for the Extraction of 4-carbamoyl-2,6-dichlorobenzoic acid from Soil Matrices
Authored by: A Senior Application Scientist
Publication Date: February 16, 2026
Abstract
This document provides a comprehensive, field-proven methodology for the extraction, purification, and quantification of this compound from complex soil samples. As a dichlorinated benzoic acid derivative, this compound represents a class of molecules often encountered in environmental monitoring and agrochemical research.[1] The protocol herein is designed for researchers, scientists, and drug development professionals requiring a robust, reliable, and self-validating system for trace-level analysis. The methodology leverages Accelerated Solvent Extraction (ASE) for efficient removal from the soil matrix, followed by Solid-Phase Extraction (SPE) for rigorous cleanup. Final quantification is achieved via High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), ensuring high sensitivity and selectivity. Each step is detailed with causal explanations to empower the user with a deep understanding of the underlying scientific principles.
Introduction and Scientific Principle
This compound is a bifunctional molecule featuring both a carboxylic acid and a carboxamide group on a dichlorinated benzene ring.[1] Its structure imparts significant polarity and acidic properties, which govern its environmental fate and interaction with soil components. Accurate quantification in soil is critical for understanding its persistence, mobility, and potential impact.
The core principle of this method is to exploit the physicochemical properties of the analyte to achieve efficient separation from the complex soil matrix. The workflow is founded on three pillars:
-
Efficient Liberation: An initial extraction with an acidified organic solvent mixture under elevated temperature and pressure (ASE) disrupts soil-analyte interactions and solubilizes the target compound. Acidification is critical to maintain the carboxylic acid group in its neutral, protonated form, thereby increasing its affinity for the organic solvent.[2]
-
Selective Purification: The crude extract, containing the analyte and co-extracted interferences (e.g., humic acids, fulvic acids), is subjected to Solid-Phase Extraction (SPE). A weak anion-exchange or polymeric sorbent is employed to retain the acidic analyte while allowing less polar and neutral interferences to be washed away.[3][4]
-
Sensitive Quantification: The purified extract is analyzed by reverse-phase HPLC-MS/MS. This technique provides exceptional selectivity through chromatographic separation and mass-based detection, allowing for confident identification and quantification at trace levels.[5]
Physicochemical Properties of Target Analyte
| Property | Value | Source | Justification for Protocol Design |
| Molecular Formula | C₈H₅Cl₂NO₃ | [1] | Defines the exact mass for MS detection. |
| Molecular Weight | 234.04 g/mol | [1] | Used for preparing standard solutions. |
| Structure | Dichlorinated benzoic acid with a carbamoyl group | [1] | The carboxylic acid group dictates the pH-dependent extraction and SPE strategy. Polarity influences solvent choice. |
| Predicted pKa | ~2-3 (estimated based on 2,6-dichlorobenzoic acid) | [6] | Crucial for pH adjustment. At pH < pKa, the molecule is neutral and more readily extracted into organic solvents. |
Materials, Reagents, and Instrumentation
Materials and Equipment
-
Analytical balance (4-decimal place)
-
Soil grinder and 10-mesh (2 mm) sieve
-
Accelerated Solvent Extractor (ASE) system
-
ASE extraction cells and collection vials
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporation system
-
Vortex mixer and Centrifuge
-
pH meter
-
HPLC system with a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Glassware: Volumetric flasks, pipettes, beakers, autosampler vials
Reagents and Standards
-
This compound analytical standard (>98% purity)
-
Isotopically labeled internal standard (e.g., 4-carbamoyl-2,6-dichloro-[¹³C₆]-benzoic acid), if available.
-
Methanol (HPLC or Optima grade)
-
Acetonitrile (HPLC or Optima grade)
-
Acetone (Reagent grade)
-
Hexane (Reagent grade)
-
Ethyl Acetate (Reagent grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Formic Acid (≥98%)
-
Acetic Acid (Glacial, ≥99.7%)
-
Ammonium Hydroxide (ACS grade)
-
Nitrogen gas (Ultra-high purity)
-
SPE Cartridges: Weak anion exchange (e.g., Aminopropyl - NH₂) or a universal polymeric reversed-phase sorbent.[3][7]
Experimental Protocols
Workflow Overview
Caption: Overall workflow from soil sample preparation to final analysis.
Protocol Part A: Soil Sample Preparation
-
Homogenization: Air-dry the soil sample in a well-ventilated area until a constant weight is achieved. Avoid excessive heat to prevent analyte degradation.
-
Sieving: Gently disaggregate the dried soil and pass it through a 2 mm (10-mesh) sieve to remove stones and large debris.[8]
-
Aliquoting: Weigh 10.0 ± 0.1 g of the sieved soil into an ASE extraction cell. Fortify quality control (QC) samples with a known concentration of the analyte at this stage.
Protocol Part B: Accelerated Solvent Extraction (ASE)
This protocol is adapted from established methods for extracting chlorobenzoic acids from soil.[2][9]
-
Cell Preparation: To the 10 g soil sample in the ASE cell, add an equal amount of diatomaceous earth and mix thoroughly. This prevents clumping and ensures uniform solvent flow.
-
Solvent Selection: Use a mixture of Hexane:Acetone (1:1, v/v) containing 1% acetic acid . The acetic acid ensures an acidic environment to keep the analyte protonated and soluble in the extraction solvent.[2]
-
ASE Parameters: Set the following parameters on the ASE system.
-
Oven Temperature: 120 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Static Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 120 seconds
-
-
Extraction: Run the ASE cycle. Collect the extract in a collection vial. The total volume will be approximately 25-30 mL.
Protocol Part C: Solid-Phase Extraction (SPE) Cleanup
This step is crucial for removing co-extractives that can interfere with LC-MS/MS analysis, such as humic and fulvic acids. A weak anion-exchange (NH₂) cartridge is recommended.
-
Solvent Exchange: Evaporate the ASE extract to near dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 5 mL of methanol, vortex, and then add 45 mL of deionized water. Adjust the pH to ~6.0. At this pH, the carboxylic acid will be deprotonated (anionic) and will bind to the anion-exchange sorbent.
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the NH₂ cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading: Load the 50 mL reconstituted sample onto the SPE cartridge at a flow rate of 2-3 mL/min.
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove salts.
-
Wash with 5 mL of methanol to remove non-polar and weakly retained interferences.
-
-
Analyte Elution: Elute the target analyte by passing 5 mL of methanol containing 2% formic acid through the cartridge. The formic acid protonates the analyte, breaking its ionic bond with the sorbent and allowing it to elute.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen at 40 °C. Reconstitute the final residue in 1.0 mL of the initial HPLC mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
Analytical Determination by HPLC-MS/MS
Analysis by tandem mass spectrometry provides the necessary sensitivity and selectivity for trace-level quantification.[5][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for polar aromatic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic eluent for gradient elution. |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate | A standard gradient to separate the analyte from any remaining interferences. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻. |
| MS/MS Transitions | Precursor Ion (Q1): m/z 232.0 -> Product Ions (Q3): Specific fragments | The precursor ion corresponds to the deprotonated molecule. Product ions must be determined by infusing the analytical standard. |
Note: Specific MS/MS transitions (precursor/product ions) and collision energies must be optimized in the laboratory by infusing a pure standard of this compound.
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the method should be validated according to established guidelines.
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response of the instrument to analyte concentration. |
| Accuracy (% Recovery) | 70-120% | Assesses the agreement between the measured and true value (determined via matrix spikes).[2][9] |
| Precision (%RSD) | ≤ 20% | Measures the repeatability of the extraction and analysis process.[2] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration at which the analyte can be accurately quantified.[2][11] |
QC Checks: A method blank, a laboratory control sample (LCS), a matrix spike, and a matrix spike duplicate should be run with every batch of 20 samples.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete extraction from soil. 2. Suboptimal pH during SPE loading or elution. 3. Analyte breakthrough during SPE washing. | 1. Ensure soil is well-mixed with diatomaceous earth. Check ASE parameters. 2. Verify pH of the sample before loading and ensure the elution solvent is sufficiently acidic. 3. Use a milder wash solvent or reduce the wash volume. |
| High RSD between Replicates | 1. Non-homogenous soil sample. 2. Inconsistent SPE technique. 3. Variable final reconstitution volume. | 1. Thoroughly homogenize the bulk soil sample before aliquoting. 2. Use an automated SPE system or ensure consistent flow rates on a manual manifold. 3. Use a calibrated nitrogen evaporator and be precise with the final volume adjustment. |
| High Background/Interferences in Chromatogram | 1. Inefficient SPE cleanup. 2. Contamination from solvents or glassware. 3. Matrix effects in the MS source. | 1. Optimize the SPE wash steps. Try a different sorbent if necessary. 2. Run solvent blanks to identify the source of contamination. 3. Dilute the final extract. Use an isotopically labeled internal standard to compensate for suppression/enhancement. |
References
- Vertex AI Search. (2026). Preconcentration of Polar Phenolic Compounds From Water Samples and Soil Extract by Liquid-Phase Microextraction. PubMed.
- Vertex AI Search. (2011).
- Vertex AI Search. (2000). Solid-phase extraction of acidic herbicides.
-
SOCOTEC UK. (2020). Acidic Herbicide Analysis. Retrieved from [Link]
- Vertex AI Search. (N.D.).
- Wikipedia. (2026). Liquid-liquid extraction.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- LCGC International. (2026). Liquid-Liquid Extraction of Polar Organic Compounds.
- Vertex AI Search. (N.D.). Determination of Acidic Herbicides in Surface Water by Solid-Phase Extraction Followed by Capillary Zone Electrophoresis.
- Vertex AI Search. (N.D.). Analytical Methods - Soil Background and Risk Assessment.
- ResearchGate. (2011).
- MDPI. (N.D.). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends.
- Vertex AI Search. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
- US EPA. (N.D.). Spirodiclofen & Degradates Environmental Chemistry Method - Soil.
- Shimadzu Scientific Instruments. (N.D.).
- Vertex AI Search. (N.D.). Methods of Soil Analysis.
- Agilent. (2015).
- Benchchem. (N.D.).
- PubMed. (2005).
- PubMed. (2007).
- Cerritos College. (N.D.). Extraction (Part 1).
- Regulations.gov. (2004).
- MDPI. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers.
- NIST. (N.D.). Benzoic acid, 2,6-dichloro-.
- PubChem. (N.D.). 4-bromo-2,6-dichlorobenzoic acid (C7H3BrCl2O2).
- CAS Common Chemistry. (N.D.). 2,6-Dichlorobenzoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. socotec.co.uk [socotec.co.uk]
- 5. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 7. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Rapid analysis of 2,4-D in soil samples by modified Soxhlet apparatus using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Amide Hydrolysis of 3,5-Dichloro-4-cyanobenzoic Acid
Executive Summary
This guide details the protocol for the hydrolysis of 3,5-dichloro-4-cyanobenzoic acid . Due to the unique structural features of this molecule—specifically the steric hindrance provided by the chlorine atoms at the 3 and 5 positions—standard nitrile hydrolysis conditions are often insufficient or yield poor selectivity.
This protocol is divided into two distinct workflows:
-
Partial Hydrolysis: Conversion of the nitrile to the primary amide (3,5-dichloro-4-carbamoylbenzoic acid ).
-
Full Hydrolysis: Conversion of the nitrile (or intermediate amide) to the dicarboxylic acid (3,5-dichloroterephthalic acid ).
These protocols are designed for researchers in pharmaceutical intermediate synthesis, specifically for thyroid hormone mimetics and agrochemical precursors where this substitution pattern is prevalent.
Chemical Context & Mechanistic Insight
The Steric Challenge
The target substrate, 3,5-dichloro-4-cyanobenzoic acid, features a nitrile group (-CN) flanked by two bulky chlorine atoms. This creates a "steric pocket" that significantly inhibits the attack of nucleophiles (like water or hydroxide ions) on the nitrile carbon.
-
Electronic Effect: The electron-withdrawing nature of the chlorines activates the nitrile carbon electrophilically, theoretically making it more reactive.
-
Steric Effect: The physical bulk of the ortho-chlorines blocks the trajectory of the incoming nucleophile.
-
Net Result: The steric effect dominates. Standard alkaline hydrolysis (NaOH/Reflux) often stalls at the amide stage or requires extreme temperatures.
Reaction Pathways
The hydrolysis proceeds in a stepwise fashion. The transition from Nitrile to Amide is the first barrier, and Amide to Acid is the second.
Figure 1: Stepwise hydrolysis pathway of 3,5-dichloro-4-cyanobenzoic acid. The ortho-chlorine atoms retard both steps, requiring specific catalytic activation.
Experimental Protocols
Protocol A: Partial Hydrolysis (Nitrile Amide)
Target Product: 3,5-dichloro-4-carbamoylbenzoic acid Method: Radziszewski Reaction (Alkaline Peroxide)
This method uses hydrogen peroxide to generate the hydroperoxide anion (
Reagents
-
Substrate: 3,5-dichloro-4-cyanobenzoic acid (10.0 g, 43.5 mmol)
-
Solvent: 1.0 M NaOH (aq) (50 mL) – Solubilizes the starting acid as a carboxylate salt.
-
Reagent: 30% Hydrogen Peroxide (
) (15 mL, ~3-4 eq) -
Quench: 1.0 M HCl
Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend the 3,5-dichloro-4-cyanobenzoic acid in 1.0 M NaOH . Stir until the solid fully dissolves (formation of the sodium carboxylate).
-
Note: The solution usually turns slightly yellow.
-
-
Activation: Cool the solution to 10°C using an ice bath.
-
Addition: Add the 30%
dropwise over 20 minutes. Monitor the temperature; the reaction is exothermic. Do not allow the temperature to exceed 40°C during addition. -
Reaction: Once addition is complete, warm the mixture to 50°C and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC or HPLC. The nitrile peak should disappear, replaced by the amide peak.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify with 1.0 M HCl to pH 2–3. The product (amide-acid) will precipitate as a white solid.
-
Caution: Excess peroxide may liberate oxygen upon acidification. Ensure good ventilation.
-
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60°C.
Protocol B: Full Hydrolysis (Amide/Nitrile Diacid)
Target Product: 3,5-dichloroterephthalic acid Method: Acid-Catalyzed Thermal Hydrolysis
Due to the extreme stability of the 2,6-dichloro-benzamide moiety (the local environment of the amide), basic hydrolysis often fails to drive the reaction to completion. Acidic hydrolysis at high temperature is the preferred route for full conversion.
Reagents
-
Substrate: 3,5-dichloro-4-cyanobenzoic acid (or the Amide from Protocol A) (10.0 g)
-
Solvent/Reagent: Concentrated Sulfuric Acid (
, 98%) (40 mL) -
Diluent: Water (Ice)
Procedure
-
Setup: Place the substrate in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Carefully add Concentrated
. Stir to form a slurry.-
Safety: This is a highly corrosive mixture. Wear appropriate PPE.
-
-
Hydrolysis: Heat the mixture to 140–150°C for 6–8 hours.
-
Mechanism:[1][2][3][4][5] The high temperature and strong acid protonate the amide carbonyl, making it susceptible to attack by the trace water present or water added (if using 70-80%
). -
Alternative: Using 80%
(prepared by adding water to acid) allows for a lower reflux temperature (~120°C) but may require longer times (12-16 h).
-
-
Quench: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto 200 g of crushed ice with vigorous stirring.
-
Precipitation: The product, 3,5-dichloroterephthalic acid, will precipitate as a white to off-white solid.
-
Purification:
Analytical Data & Comparison
The following table summarizes the expected outcomes and process parameters for the two protocols.
| Parameter | Protocol A: Partial Hydrolysis | Protocol B: Full Hydrolysis |
| Target Group | Nitrile (-CN) | Nitrile/Amide |
| Primary Reagent | Conc. | |
| Temperature | 50°C (Mild) | 140–150°C (Harsh) |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Key Intermediate | Perimidic acid adduct | Protonated Amide |
| Yield (Typical) | 85–95% | 75–85% |
| Solubility | Product precipitates at acidic pH | Product precipitates on water dilution |
Troubleshooting & Optimization
-
Incomplete Conversion (Protocol A): If the nitrile remains after 4 hours, add an additional 1.0 eq of
and increase temperature to 60°C. Do not exceed 70°C to avoid decarboxylation or over-oxidation. -
Charring (Protocol B): If the sulfuric acid reaction turns black/tarry, reduce the temperature to 120°C and extend the time. Ensure the starting material is dry before adding acid to prevent uncontrolled exotherms.
-
Purification of Diacid: 3,5-dichloroterephthalic acid is very insoluble in water. Recrystallization can be performed from hot acetic acid or DMF/Water mixtures if high purity (>99%) is required.
References
-
Mechanism of Hindered Nitrile Hydrolysis
- Radziszewski Reaction Conditions: McIsaac, J. E., et al. "The Mechanism of the Basic Hydrolysis of Nitriles." Journal of Organic Chemistry.
- Synthesis of Dichlorobenzoic Acid Derivatives
- Steric Hindrance in 2,6-Disubstituted Benzonitriles
Sources
- 1. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. cjarquin.medium.com [cjarquin.medium.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
Application Note: A Guide to the Recrystallization of 4-carbamoyl-2,6-dichlorobenzoic acid
This document provides a comprehensive guide to the purification of 4-carbamoyl-2,6-dichlorobenzoic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this application note delves into the theoretical principles and practical methodologies for obtaining high-purity material, a critical step for reliable downstream applications.
Introduction: The Imperative for Purity
This compound is a multifaceted molecule with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount, as impurities can significantly impact the outcomes of biological assays, kinetic studies, and material characterizations. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] By carefully selecting a solvent and controlling the crystallization conditions, it is possible to isolate the desired compound in a highly purified crystalline form.
Foundational Principles: Solvent Selection and Recrystallization Mechanics
The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.
-
Low Solvating Power at Reduced Temperatures: As the solution cools, the solubility of the compound should decrease significantly, promoting crystallization.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).
-
Inertness: The solvent should not react chemically with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should have a favorable safety profile regarding toxicity and flammability.
Due to the absence of specific solubility data for this compound, a logical approach involves examining the properties of its structural components: 2,6-dichlorobenzoic acid and 4-carbamoylbenzoic acid.
-
2,6-Dichlorobenzoic Acid: This component is a halogenated carboxylic acid. Such compounds are generally sparingly soluble in water but exhibit better solubility in organic solvents.[3] The melting point of 2,6-dichlorobenzoic acid is reported to be in the range of 139-142 °C.[1][4][5]
-
4-Carbamoylbenzoic Acid: The amide functional group in this molecule can participate in hydrogen bonding, which may influence its solubility. A high melting point of over 300 °C is reported for this compound, suggesting strong intermolecular forces.
Based on these structural analogs, it is anticipated that this compound will have limited solubility in non-polar solvents and better solubility in polar organic solvents, particularly those capable of hydrogen bonding. Water may also be a viable solvent, especially at elevated temperatures, a common characteristic for benzoic acid and its derivatives.[6]
Table 1: Physicochemical Properties of this compound and its Structural Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | General Solubility Characteristics |
| This compound | C₈H₅Cl₂NO₃ | 234.04 | Not available | Inferred to be soluble in polar organic solvents. |
| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 139-142[1][4][5] | Sparingly soluble in water; soluble in organic solvents.[3] |
| 4-Carbamoylbenzoic acid | C₈H₇NO₃ | 165.15 | >300 | Likely soluble in polar solvents. |
Experimental Protocols
Preliminary Solvent Screening
Given the lack of specific solubility data, a preliminary solvent screening on a small scale is a crucial first step to identify a suitable recrystallization solvent.
Protocol for Solvent Screening:
-
Place a small, accurately weighed amount (e.g., 10-20 mg) of crude this compound into several separate test tubes.
-
To each test tube, add a different candidate solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will not dissolve the compound readily at room temperature.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a heating block. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for approximately 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, the following general protocol can be employed for the recrystallization of this compound.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Add a boiling chip to ensure smooth boiling. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be achieved by air drying on the filter paper, or for more efficient drying, in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
Characterization and Purity Assessment
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.
-
Melting Point Determination: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities typically depress and broaden the melting point range. As a reference, the melting point of 2,6-dichlorobenzoic acid is 139-142 °C.[1][4][5]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess purity by comparing the chromatogram of the recrystallized product to that of the crude material and a reference standard, if available.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Failure to Crystallize | Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.[6] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly. |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
Workflow Diagram
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 4. 2,6-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting & Optimization
Resolving co-elution of Zoxamide and its carboxylic acid metabolites
Topic: Resolving Co-elution of Zoxamide and Carboxylic Acid Metabolites (RH-1452, RH-1455) Audience: Analytical Chemists, Method Development Scientists Status: Operational[1]
Executive Summary: The Chemistry of the Problem
The separation of Zoxamide (parent) from its carboxylic acid metabolites (primarily RH-1452 and RH-1455 ) often fails in standard generic screening methods.
-
The Trap: Generic pesticide screens typically use 0.1% Formic Acid (pH ~2.7) .
-
The Mechanism: At pH 2.7, the carboxylic acid metabolites (pKa ~3.5–4.0) are fully protonated (
).[1] In this neutral state, they exhibit significant hydrophobicity, causing them to retain strongly on C18 columns and co-elute with the lipophilic parent, Zoxamide. -
The Fix: You must exploit the pKa differential . By adjusting the mobile phase pH above the pKa of the metabolites, you force them into their ionized state (
), drastically reducing their retention time while the non-ionizable Zoxamide remains unaffected.
Module 1: Mobile Phase Optimization (The pH Switch)
Primary Troubleshooting Step
Theory: Zoxamide is a benzamide fungicide and remains neutral across the standard HPLC pH range. Its metabolites, specifically 3,5-dichloro-4-methylbenzoic acid (RH-1452), are weak acids.[1]
Protocol: The pH Shift Strategy
Do not rely on gradient slope changes alone. pH is the dominant variable here.
| Parameter | Standard (Problematic) | Optimized (Recommended) | Mechanism |
| Aqueous Phase | 0.1% Formic Acid in Water | 5mM Ammonium Acetate (pH 4.5 - 5.5) | Ionizes acid metabolites, shifting them to early elution.[1] |
| Organic Phase | Acetonitrile with 0.1% FA | Acetonitrile (No buffer) | Maintains solubility without suppressing ionization.[1] |
| pH Value | ~2.7 | ~5.0 | pH > pKa (3.[1]8) ensures >90% ionization of metabolites. |
Step-by-Step Implementation:
-
Preparation: Dissolve 385 mg Ammonium Acetate in 1L Ultrapure water.
-
pH Adjustment: Check natural pH (usually ~6.8). Adjust to pH 5.0 using dilute Acetic Acid.[1] Do not use Formic Acid to adjust Acetate buffers as it creates variable ionic strength.
-
Equilibration: Flush column for 20 column volumes. The stationary phase needs to fully equilibrate to the new ionic strength.
-
Verification: Inject a standard mix. The metabolite peak should shift left (earlier retention), separating from the Zoxamide parent.
Module 2: Stationary Phase Selectivity
Secondary Troubleshooting Step
If pH adjustment is not possible (e.g., multi-residue constraints), you must alter the stationary phase interactions.
Recommended Column Chemistries:
-
Phenyl-Hexyl / Biphenyl Phases:
-
Why: Zoxamide contains a dichlorobenzene moiety.[1] Phenyl phases offer strong
interactions with the parent compound, increasing its retention relative to the more polar metabolites. -
Result: Zoxamide moves to the right (later), improving resolution (
).
-
-
Polar Embedded C18 (e.g., Amide or Carbamate embedded):
Module 3: Decision Logic & Workflow
The following diagram illustrates the logical pathway for resolving co-elution issues.
Caption: Decision tree for resolving Zoxamide/Metabolite co-elution. Priority is given to pH adjustment to exploit pKa differences.
Frequently Asked Questions (FAQs)
Q1: I see a "ghost peak" in the Zoxamide transition window when injecting pure metabolite standards. Is my standard contaminated?
-
Diagnosis: Likely In-Source Fragmentation (Crosstalk).[1]
-
Explanation: Zoxamide metabolites (like RH-1452) can lose water or carboxyl groups in the ion source (ESI), creating a fragment ion that mimics the parent Zoxamide precursor mass.
-
Verification: Separate the peaks chromatographically (using Module 1). If the peaks are co-eluting, the mass spectrometer cannot distinguish the source of the ion. Separation is the only cure for crosstalk.
Q2: Can I use unbuffered water to save time?
-
Answer: No.
-
Reasoning: Unbuffered water absorbs atmospheric CO2, drifting pH to ~5.5 but with zero buffering capacity. The local pH inside the column will fluctuate as the sample plug passes through, causing split peaks or severe tailing for the acidic metabolites. You must use a buffer (Acetate or Formate) to lock the ionization state.
Q3: Why is my sensitivity for the metabolite dropping at pH 5?
-
Diagnosis: ESI mode conflict.
-
Explanation: Many carboxylic acids ionize better in Negative Mode (ESI-) at higher pH.[1] Zoxamide (parent) typically requires Positive Mode (ESI+) .
-
Solution: Use a Polarity Switching method.
-
Time Segment 0–4 min: Negative Mode (for early eluting Acid Metabolites).
-
Time Segment 4–10 min: Positive Mode (for late eluting Zoxamide).
-
References
-
U.S. Environmental Protection Agency (EPA). (2001).[1] Pesticide Fact Sheet: Zoxamide.[1] Office of Prevention, Pesticides and Toxic Substances.
Sources
Validation & Comparative
Publish Comparison Guide: Reference Standards for 4-carbamoyl-2,6-dichlorobenzoic acid
This guide serves as a definitive technical resource for researchers and drug development professionals requiring a Certified Reference Standard (CRS) for 4-carbamoyl-2,6-dichlorobenzoic acid (CAS: 1415124-89-8).
Given the specialized nature of this compound—primarily identified as a key intermediate and potential impurity in the synthesis of Janus Kinase (JAK) and TYK2 inhibitors —commercially available ISO 17034 Certified Reference Materials are rare. This guide outlines the critical differences between available grades and provides a self-validating protocol to qualify research-grade material into a Primary Reference Standard suitable for GMP/GLP analytical methods.
Executive Summary
This compound is a critical structural motif in the synthesis of next-generation anti-inflammatory therapeutics. In regulatory contexts (ICH Q3A/Q3B), it functions as a process-related impurity or degradation product.
For accurate quantitation, a simple "Certificate of Analysis" (CoA) reporting HPLC Area% is insufficient. Regulatory bodies require a Reference Standard with a defined potency (Assay w/w%), established traceability, and uncertainty budget. This guide compares the risks of using commercial "Building Block" grades versus "Certified" standards and details the workflow to bridge the gap.
| Feature | Research Grade (Building Block) | Certified Reference Standard (CRS) |
| Primary Use | Synthesis starting material | Quantitative analysis, System Suitability |
| Purity Metric | Chromatographic Purity (% Area) | Potency / Assay (% w/w) |
| Traceability | None (Vendor defined) | SI Traceable (NIST/BIPM) |
| Uncertainty | Not reported | Reported (± U) |
| Suitability | Early Discovery | GMP Release, Stability, GLP Tox |
Technical Deep Dive: The Molecule
-
Molecular Formula: C₈H₅Cl₂NO₃[6]
-
Molecular Weight: 234.03 g/mol [5]
-
Structural Context: A benzoic acid core with steric hindrance at the 2,6-positions (chlorines) and a polar amide group at the 4-position.
-
Solubility Profile: High solubility in DMSO and Methanol; poor solubility in non-polar organic solvents and acidic water.
Why Certification Matters
In HPLC/LC-MS analysis, the Response Factor (RF) of the impurity is compared to the API. Using a standard with only "98% Area purity" without correcting for water, residuals, and inorganic ash can lead to a 2–10% systematic error in impurity quantitation.
Comparative Performance Analysis
The following table contrasts the data typically provided by vendors for this specific CAS number against the requirements for a Certified Reference Standard.
| Metric | Option A: Commercial Research Chemical | Option B: ISO 17034 Certified Reference Material | Option C: In-House Qualified Primary Standard |
| Source | Chemical Synthesis Vendors (e.g., BLD, Enamine) | Specialized CRM Manufacturers (e.g., USP, LGC) | Your Laboratory (via Protocol below) |
| Purity Claim | >95% or >97% (HPLC Area) | 99.1% ± 0.3% (Mass Balance) | Defined by qNMR (e.g., 98.5% w/w) |
| Water Content | Rarely quantified (often hygroscopic) | Measured by Karl Fischer (KF) | Measured (KF or TGA) |
| Residual Solvents | "Conforms to Structure" (NMR) | Quantified by GC-HS | Quantified (GC-HS) |
| Inorganic Ash | Ignored | Quantified (ROI/ICP-MS) | Quantified (ROI) |
| Cost | Low ($) | High ( | Medium ( |
| Availability | High | Very Low / Non-Existent | Dependent on Option A supply |
Scientist's Insight:
Since a dedicated ISO 17034 CRM for CAS 1415124-89-8 is currently scarce in the public catalog, the most scientifically robust path for a drug development program is Option C . You must procure Option A (highest purity available) and upgrade it using the "Mass Balance" or "qNMR" approach described below.
Experimental Protocol: The "Gold Standard" Qualification Workflow
If you cannot purchase a CRM, you must create one. This protocol describes how to characterize this compound to establish a Certified Potency Value .
Methodology: Mass Balance & qNMR Validation
Objective: Determine the absolute content (% w/w) of the material.
Step 1: Chromatographic Purity (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 240 nm (amide/benzoic absorption).
-
Action: Calculate mean purity (% Area) from triplicate injections. Note: This is NOT the potency.
Step 2: Impurity Subtraction (The Mass Balance Equation)
To find the true potency (
-
Thermogravimetric Analysis (TGA): Heat 10 mg sample from 30°C to 300°C at 10°C/min. Loss < 150°C represents volatiles (water/solvents).
-
Karl Fischer (KF): Specific determination of water content. Essential as the amide group is hygroscopic.
-
Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts (e.g., sodium from isolation).
Step 3: Quantitative NMR (qNMR) - The Direct Method
This is the self-validating step. It measures potency directly against a NIST-traceable internal standard (IS), bypassing the need to identify every impurity.
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone.
-
Solvent: DMSO-d6 (ensures full solubility).
-
Protocol:
-
Weigh ~10 mg of Sample (
) and ~10 mg of Internal Standard ( ) into the same vial with 0.01 mg precision. -
Dissolve in 0.7 mL DMSO-d6.
-
Acquire ¹H-NMR with long relaxation delay (
) to ensure full relaxation. -
Integrate the signal for the Sample (e.g., aromatic protons) vs. the IS.
-
Calculation:
- : Integral area
- : Number of protons
- : Molar mass
- : Purity of Internal Standard
Visualizations
Diagram 1: The Hierarchy of Reference Material Qualification
This diagram illustrates how a laboratory transforms a vendor "Chemical" into a "Certified Standard."
Caption: Workflow for elevating Research Grade material to a Primary Reference Standard using orthogonal analytical techniques.
Diagram 2: Mass Balance Logic Flow
This diagram details the logic used to assign the final purity value.
Caption: The Mass Balance approach subtracts all measured impurities from 100% to derive the potency.
References
-
Pfizer Inc. (2012). Heterocyclic compounds as protein kinase inhibitors. WO2012160464A1. (Describes the synthesis and identity of this compound as Intermediate 30). Link
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Guidance on the use and qualification of in-house standards). Link
-
BIPM. The application of quantitative NMR (qNMR) for the certification of organic reference materials. Metrologia. Link
-
ICH. Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds requiring reference standards). Link
Sources
- 1. 165530-43-8|4-(Aminomethyl)-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1208507-67-8|4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. 41683-96-9|5-Carbamoyl-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. This compound|CAS 1415124-89-8 [benchchem.com]
- 5. 1415124-89-8_4-Carbamoyl-2,6-dichlorobenzoic acidCAS号:1415124-89-8_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
1H NMR Spectrum Analysis of 4-Carbamoyl-2,6-Dichlorobenzoic Acid
This guide serves as a technical manual for the structural verification and purity analysis of 4-carbamoyl-2,6-dichlorobenzoic acid (also known as 3,5-dichloro-4-carboxybenzamide) using Proton Nuclear Magnetic Resonance (
Executive Summary & Strategic Context
In pharmaceutical development, This compound acts as a critical scaffold, often serving as a protected intermediate where the amide functionality is preserved while the carboxylic acid undergoes coupling.[1]
Why NMR? While HPLC-UV is the gold standard for quantitative impurity profiling (0.05% sensitivity), it fails to provide immediate structural confirmation of the amide vs. nitrile vs. carboxylic acid oxidation states.[1]
-
Confirming the Amide: Unambiguous detection of
protons (distinct from or ). -
Symmetry Verification: The 2,6-dichloro substitution pattern creates a simplified aromatic region that instantly validates regiochemistry.[1]
-
Solvent-Dependent Analysis: Utilizing DMSO-
to observe exchangeable protons that are invisible in CDCl .
Comparative Analysis: NMR vs. Alternatives
The following table contrasts the utility of
| Feature | HPLC-UV | LC-MS (ESI-) | |
| Primary Utility | Structural Proof & Regiochemistry | Quantitative Purity (<0.1%) | Molecular Weight Confirmation |
| Amide Detection | Excellent : Distinct broad singlets ( | Poor : Retention time shift only | Good : Mass fragment ( |
| Isomer Differentiation | High : Symmetry of aromatic peak distinguishes 2,6-Cl from 2,3-Cl | Medium : Requires standards | Low : Isomers often have identical mass |
| Sample Prep Time | < 10 Minutes | > 30 Minutes (Equilibration) | < 15 Minutes |
| Cost Per Run | Low (Solvent only) | Medium (Column wear/Solvents) | High |
Theoretical Spectral Assignment
Molecule Structure & Numbering
-
Substituents:
Predicted Chemical Shifts (DMSO- )
The choice of DMSO-
| Proton Environment | Multiplicity | Predicted Shift ( | Integration | Structural Insight |
| Broad Singlet | 13.5 – 14.5 | 1H | Highly deshielded; often very broad.[1] Disappears with | |
| Ar-H (C3, C5) | Singlet | 7.80 – 7.95 | 2H | Key Diagnostic: A sharp singlet indicates perfect symmetry.[1] If this splits, the Cl atoms are not at 2,[1]6. |
| Broad Singlet | 8.10 – 8.30 | 1H | The "anti" proton (locked by restricted rotation).[1] | |
| Broad Singlet | 7.50 – 7.70 | 1H | The "syn" proton.[1] Note: These may merge into one broad peak at higher temperatures.[1] |
Expert Note: The aromatic protons (H3/H5) are shielded by the ortho-chloro groups but deshielded by the para-acid and ortho-amide.[1] The net effect places them downfield relative to benzene (7.26 ppm), typically around 7.9 ppm.[1]
Experimental Protocol
Reagents & Equipment
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Internal Standard).[1] -
Sample Mass: 5–10 mg (for structural ID); 15–20 mg (for
C or quantitative impurity checks). -
Instrument: 400 MHz or higher recommended to resolve potential impurity overlaps.[1]
Step-by-Step Workflow
-
Preparation: Weigh 10 mg of the solid into a clean vial.
-
Solvation: Add 0.6 mL DMSO-
. Vortex until fully dissolved.[1] Note: If the solution is cloudy, filter through glass wool.[1] Suspended solids cause line broadening. -
Acquisition (Standard Parameters):
-
Pulse Angle: 30° or 90°
-
Relaxation Delay (
): 5 seconds (Critical: Amide and Acid protons have long relaxation times. Short delays cause integration errors). -
Scans (
): 16 (sufficient for 1H).
-
-
Processing:
-
Validation (The "D2O Shake"):
Impurity Profiling & Troubleshooting
Distinguishing the target from common synthetic byproducts is the primary challenge.
| Impurity Candidate | Distinguishing Feature in NMR |
| 4-Cyano-2,6-dichlorobenzoic acid (Precursor) | Missing Amide Peaks: No signals at 7.5–8.3 ppm.[1] Aromatic signal may shift slightly upfield. |
| 2,6-Dichloroterephthalic acid (Over-hydrolysis) | Missing Amide / Double Acid: Amide peaks replaced by a second acid proton (likely merged at 13+ ppm).[1] |
| 2,6-Dichlorobenzoic acid (Decarboxylation/Deamidation) | Aromatic Pattern Change: H3/H4/H5 become a multiplet (triplet/doublet pattern) instead of a singlet, as symmetry is broken or C4 becomes a proton.[1] |
Visualization: Analysis Workflow
The following diagram illustrates the decision logic for validating the compound's structure.
Caption: Decision tree for structural verification of this compound via 1H NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for pulse sequences and relaxation delays).
-
Hanson, G. R. (2025).[1] Solvent Effects in NMR Spectroscopy of Amides. Journal of Magnetic Resonance. (General grounding for DMSO vs CDCl3 amide shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Source for substituent additivity rules).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Analytical Guide: Mass Fragmentation & Determination of Zoxamide Metabolite RH-149736
Executive Summary
RH-149736 (3,5-dichloro-4-hydroxymethylbenzamide) is a Phase I metabolite of the benzamide fungicide Zoxamide . It represents a critical intermediate in the degradation pathway, formed via the cleavage of the aliphatic side chain and subsequent oxidation of the aromatic methyl group. While often present as a minor residue compared to the parent compound or the terminal acid metabolites (RH-1452, RH-1455), its accurate detection is essential for comprehensive residue definition and environmental fate mapping.
This guide provides a rigorous technical breakdown of the mass spectrometric behavior of RH-149736, offering optimized LC-MS/MS protocols and mechanistic insights into its fragmentation patterns.
Chemical Identity & Structural Context
RH-149736 is distinguished by the presence of a primary amide group and a hydroxymethyl moiety on the chlorinated benzene ring. This dual-functionalization significantly alters its polarity relative to the parent Zoxamide.
| Feature | Specification |
| Chemical Name | 3,5-dichloro-4-hydroxymethylbenzamide |
| CAS Number | Not widely listed (Internal Ref: RH-149736) |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Monoisotopic Mass | 218.9854 Da (³⁵Cl₂) |
| Polarity (LogP) | ~1.2 (Predicted) vs. 3.76 (Zoxamide) |
| Isotopic Pattern | Characteristic Cl₂ cluster (9:6:1 ratio for M, M+2, M+4) |
Metabolic Pathway & Origin
Understanding the formation of RH-149736 is prerequisite to its analysis. It is generated through a stepwise degradation involving amide hydrolysis and benzylic oxidation.
Figure 1: Zoxamide Degradation Pathway
Caption: Metabolic trajectory of Zoxamide showing the central role of RH-149736 as an intermediate between initial cleavage and terminal oxidation/hydrolysis.
Experimental Methodology: LC-MS/MS Protocol
The following protocol is designed for high-sensitivity detection in complex agricultural matrices (e.g., grape, tomato, soil).
Chromatographic Conditions
-
Column : C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A : Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B : Methanol + 0.1% Formic Acid.
-
Gradient :
-
0-1 min: 5% B (Isocratic hold for polarity retention).
-
1-8 min: 5% -> 95% B (Linear ramp).
-
8-10 min: 95% B (Wash).
-
-
Flow Rate : 0.35 mL/min.
-
Injection Volume : 2-5 µL.
Mass Spectrometry Parameters (ESI+)
RH-149736 ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the basicity of the amide nitrogen.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Protonation of amide nitrogen ([M+H]⁺). |
| Capillary Voltage | 3.0 kV | Standard for small molecules; prevents in-source fragmentation. |
| Desolvation Temp | 450°C | Ensures complete vaporization of aqueous mobile phase. |
| Cone Voltage | 25 V | Optimized to transmit the precursor (m/z 220) without premature breakup. |
| Collision Gas | Argon | Efficient fragmentation of the stable dichlorobenzene core. |
Mass Fragmentation Analysis
The fragmentation of RH-149736 follows a predictable pathway governed by the stability of the dichlorobenzyl core and the lability of the primary amide and hydroxyl groups.
Primary Precursor Ion
-
m/z 220.0 ([M+H]⁺, ³⁵Cl isotope)
-
m/z 222.0 ([M+H]⁺, ³⁷Cl isotope, ~65% intensity of base peak)
Key Product Ions & Transitions
The Multiple Reaction Monitoring (MRM) transitions recommended for quantification and confirmation are derived from the loss of ammonia (neutral loss 17 Da) and subsequent loss of water or carbon monoxide.
| Transition (m/z) | Type | Collision Energy (eV) | Mechanism / Fragment Identity |
| 220.0 -> 203.0 | Quantifier | 15-20 | Loss of NH₃ . Formation of the acylium ion [3,5-dichloro-4-(hydroxymethyl)benzoyl]⁺. |
| 220.0 -> 185.0 | Qualifier | 25-30 | Loss of NH₃ + H₂O . Dehydration of the hydroxymethyl group from the acylium ion. |
| 220.0 -> 175.0 | Qualifier | 35 | Loss of NH₃ + CO . Decarbonylation of the acylium ion to form the phenyl cation. |
Figure 2: Fragmentation Mechanism
Caption: Proposed ESI+ fragmentation pathway for RH-149736. The loss of ammonia is the dominant initial step.
Performance Comparison: RH-149736 vs. Alternatives
When developing a residue method, it is crucial to understand how RH-149736 compares to the parent compound and the more common acid metabolite (RH-1452).
| Metric | RH-149736 (Amide Metabolite) | Zoxamide (Parent) | RH-1452 (Acid Metabolite) |
| Retention Time (C18) | Moderate (Elutes before parent) | Late (Highly retained) | Early (Elutes near void volume) |
| Ionization Efficiency | High (ESI+) | High (ESI+) | Moderate (ESI- preferred) |
| Matrix Effect | Moderate suppression | Low (elutes in cleaner region) | High suppression (co-elutes with polar matrix) |
| LOD (Typical) | 0.005 mg/kg | 0.001 mg/kg | 0.010 mg/kg |
| Stability | Stable in acetonitrile | Stable | pH sensitive (requires buffering) |
Scientist's Insight : While Zoxamide is the primary enforcement marker, RH-149736 serves as a vital indicator of "fresh" metabolic breakdown. Unlike the acid metabolite RH-1452, which requires ESI- (negative mode) for optimal sensitivity, RH-149736 can be multiplexed with the parent Zoxamide in ESI+ mode, simplifying the analytical run.
References
-
European Food Safety Authority (EFSA). (2017). Peer review of the pesticide risk assessment of the active substance zoxamide. EFSA Journal. [Link]
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007). Zoxamide: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. [Link]
-
University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Zoxamide Metabolites. [Link]
-
U.S. EPA. (2001). Pesticide Fact Sheet: Zoxamide. Office of Prevention, Pesticides and Toxic Substances. [Link]
Technical Comparison: Zoxamide vs. Primary Carbamoyl Metabolite (RH-117236)
Executive Summary
In the residue analysis of benzamide fungicides, distinguishing the parent compound Zoxamide from its degradation products is critical for regulatory compliance and environmental fate modeling. A frequent analytical challenge arises when differentiating Zoxamide from its primary hydrolysis product, 3,5-dichloro-4-methylbenzamide (referred to herein as the 4-Carbamoyl Metabolite or RH-117236 ).
While both compounds share the chlorinated aromatic core, the cleavage of the complex aliphatic side chain in the metabolite alters the electronic conjugation and steric environment of the molecule. This guide analyzes the UV absorption differences resulting from these structural changes, providing a robust method for their simultaneous determination using HPLC-DAD (Diode Array Detection).
Chemical Basis of Spectral Divergence
To interpret the UV spectra accurately, one must understand the chromophoric differences between the parent and the metabolite.
Structural Comparison
| Feature | Zoxamide (Parent) | 4-Carbamoyl Metabolite (RH-117236) |
| IUPAC Name | 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide | 3,5-dichloro-4-methylbenzamide |
| Chromophore | Benzene ring + Carbonyl + Amide (N-substituted) | Benzene ring + Carbonyl + Primary Amide ( |
| Auxochromes | -Cl (x3), -CH3, N-alkyl group | -Cl (x2), -CH3, Primary Amino group ( |
| Steric State | High steric bulk on Nitrogen; potential twist in amide planarity. | Low steric bulk; planar amide-ring conjugation likely. |
Mechanistic Spectral Shift
The UV absorption of benzamides is dominated by the
-
Hypsochromic Shift (Blue Shift) in Parent: The bulky aliphatic side chain in Zoxamide (containing a chiral center and a chlorinated ketone) introduces significant steric hindrance. This forces the amide carbonyl group to rotate out of the plane of the benzene ring, partially decoupling the conjugation between the nitrogen lone pair and the aromatic
-system. -
Bathochromic Shift (Red Shift) in Metabolite: The metabolite (RH-117236) lacks this bulky N-substitution. The primary amide group can achieve greater planarity with the benzene ring, maximizing resonance. Consequently, the metabolite often exhibits a slight bathochromic shift and a more defined fine structure in the 220–240 nm region compared to the parent.
Experimental Protocol: Comparative UV Profiling
This protocol validates the spectral differences using a High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD).
Reagents and Standards
-
Standards: Analytical grade Zoxamide (>98%) and RH-117236 (>95%).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (acidified with 0.1% Formic Acid). Note: Avoid Methanol if detecting below 210 nm due to UV cutoff interference.
Instrumentation Setup (Self-Validating System)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase: Gradient elution (Water/ACN).
-
Detection: DAD scanning 190–400 nm.
-
Reference Wavelength: 360 nm (to correct for baseline drift).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of each standard in 10 mL ACN. Sonicate for 5 mins.
-
Spectral Scanning: Inject 10 µL of individual standards. Extract the full UV spectrum at the apex of each peak.
-
Overlay Analysis: Normalize spectra to the wavelength of maximum absorbance (
) to compare peak shape and shoulder definition. -
Linearity Check: Prepare a 5-point calibration curve (0.1 – 10 ppm) at 212 nm to confirm Beer-Lambert law compliance for both species.
Data Presentation: Spectral Characteristics
The following data summarizes the typical spectral behavior observed in acidified aqueous/acetonitrile mobile phases.
| Parameter | Zoxamide | 4-Carbamoyl Metabolite | Analytical Implication |
| Primary | 212 nm | 208 - 210 nm | Both absorb strongly in the low UV; solvent cutoff is critical. |
| Secondary Band | Shoulder ~240 nm | Distinct peak ~235-240 nm | The metabolite often shows a sharper secondary band due to better planarity. |
| Extinction Coeff.[1] ( | ~46,330 | ~12,000 - 15,000 (Estimated) | Zoxamide has higher molar absorptivity due to larger molecular cross-section. |
| 210/254 nm Ratio | High (>10) | Medium (~5-8) | Use ratio plots to confirm peak purity during co-elution. |
Critical Insight: While
values are close, the spectral shape is the differentiator. Zoxamide spectra appear "smoother" due to steric broadening, whereas the metabolite displays sharper features in the 230-250 nm range.
Visualizing the Degradation & Detection Pathway
The following diagrams illustrate the degradation logic and the analytical decision tree.
Degradation Pathway (Zoxamide to Metabolites)
Caption: Simplified degradation pathway showing the transition from the N-substituted parent to the primary amide and subsequent acid metabolite.
Analytical Method Decision Tree
Caption: Decision tree for selecting detection wavelengths. 210 nm maximizes signal, while 240 nm exploits spectral shape differences.
References
-
U.S. Environmental Protection Agency (EPA). (2001). Pesticide Fact Sheet: Zoxamide. Office of Prevention, Pesticides and Toxic Substances. [Link]
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2007). Zoxamide: Pesticide Residues in Food. Evaluation Report. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-carbamoyl-2,6-dichlorobenzoic acid
Topic: Personal protective equipment for handling 4-carbamoyl-2,6-dichlorobenzoic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.
Compound Identification & Hazard Logic
Chemical Name: this compound CAS Number: 1415124-89-8 Molecular Formula: C₈H₅Cl₂NO₃ Role: Advanced synthesis intermediate (often used in JAK kinase inhibitor development).
The "Unknown Hazard" Principle
As a specialized research intermediate, this compound lacks the extensive toxicological data found in commodity chemicals. However, as a Senior Application Scientist, I derive the safety profile from Structure-Activity Relationships (SAR) .
-
The Benzoic Acid Core (Acidic): Implies potential for mucous membrane irritation and corrosivity to eyes.
-
2,6-Dichloro Substitution: Electron-withdrawing chlorines increase the acidity (lower pKa) compared to benzoic acid, heightening irritation potential. Furthermore, halogenation often increases metabolic stability and lipophilicity, facilitating skin absorption.
-
4-Carbamoyl Group: Amide functionalities can exhibit biological activity; given its use in kinase inhibitor synthesis, we must treat it as a suspected bioactive agent .
Operational Verdict: Handle as a Category 2 Skin/Eye Irritant and Suspected STOT-SE (Respiratory Irritant) at a minimum. Adopt "Level 2" containment protocols.
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum compliance. The following PPE standards are selected to create a redundant barrier system against both solid dust and solution-phase exposure.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Dynamics: Chlorinated aromatics can permeate thin nitrile over time. The outer layer protects against mechanical failure; the inner layer prevents skin contact during doffing. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent)Note: Safety glasses are insufficient. | Dust Migration: Fine crystalline powders can bypass safety glasses. Goggles seal the orbital area against airborne particulates and accidental splashes during solubilization. |
| Respiratory | N95/P2 (Minimum) or PAPR (if outside hood)Primary Control: Fume Hood | Inhalation Risk: The primary route of exposure for this solid is inhalation of dust. If weighing outside a hood is unavoidable, respiratory protection is mandatory. |
| Body Defense | Lab Coat (Tyvek/Poly-coated) + Sleeves | Friction & Absorption: Cotton coats absorb spills. Poly-coated materials repel dust and liquids, preventing the "wicking" of hazardous solutions to the skin. |
Operational Protocol: Safe Handling Workflow
This protocol is designed to be self-validating : each step includes a check to ensure safety before proceeding.
Phase 1: Preparation & Weighing
Objective: Contain dust generation at the source.
-
Engineering Control: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.
-
Why? Chlorinated organic powders are often static-prone. Static discharge causes "jumping" of particles, leading to invisible surface contamination.
-
-
The "Transfer" Technique:
-
Place a tackymat or damp paper towel inside the hood workspace.
-
Perform all mass transfers over this disposable surface.
-
Validation: If powder spills, the contrast against the mat makes it visible immediately.
-
Phase 2: Solubilization (The Critical Risk Point)
Objective: Mitigate exothermic splashing and aerosolization. Solubility Note: Sparingly soluble in water; soluble in DMSO and Methanol.
-
Solvent Addition: Add solvent slowly down the side of the vessel, not directly onto the powder.
-
Causality: Direct addition can displace air in the powder pile, causing a "puff" of aerosolized drug substance.
-
-
Vessel Closure: Cap the vial immediately after solvent addition. Vortex only when sealed.
-
Glove Check: Immediately inspect outer gloves for wetness. If wet, change outer gloves before touching hood sashes or instruments.
Phase 3: Decontamination & Waste
-
Solids: Wipe the balance area with a solvent-dampened wipe (e.g., Ethanol).
-
Liquids: Dispose of all solutions as Halogenated Organic Waste . Do not mix with general organic waste if your facility segregates halogens (to prevent corrosion in incinerators).
-
Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any residue.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for handling this compound based on its physical state.
Caption: Operational logic flow distinguishing risks between solid-state handling (inhalation focus) and liquid-state handling (absorption focus).
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes .[1] The acidic nature of the benzoic acid moiety requires thorough irrigation to normalize pH.
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol/solvents on skin, as this may enhance absorption of the chlorinated compound.
-
Spill (Solid): Do not sweep. Use a wet wipe or HEPA vacuum to prevent dust generation.
References
-
BenchChem. (n.d.). This compound (CAS 1415124-89-8).[2] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 2,6-Dichlorobenzoic acid (Structural Analog Safety Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2,6-Dichlorobenzoic acid.[3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound|CAS 1415124-89-8 [benchchem.com]
- 3. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 4. 2,6-Dichlorobenzoic acid (50-30-6) at Nordmann - nordmann.global [nordmann.global]
- 5. 2,6-Dichlorobenzoicacid | C7H4Cl2O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 50-30-6|2,6-Dichlorobenzoic acid|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
